molecular formula C19H15ClN2O9 B3426308 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose CAS No. 51841-98-6

1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose

Cat. No.: B3426308
CAS No.: 51841-98-6
M. Wt: 450.8 g/mol
InChI Key: POTGITUQPKNDER-RTKIROINSA-N
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Description

Significance of Halogenated Carbohydrate Derivatives in Organic Synthesis

Halogenated carbohydrates, including glycosyl halides, are valuable intermediates in organic synthesis. bris.ac.uk The halogen at the anomeric position serves as a good leaving group, facilitating nucleophilic substitution reactions with alcohols, thiols, and other nucleophiles to form glycosides. bris.ac.uk The reactivity of these halides often follows the order of I > Br > Cl > F, allowing chemists to fine-tune the reactivity of the glycosyl donor for specific synthetic challenges. bris.ac.uk Beyond the anomeric position, halogenation at other positions on the sugar ring can also impart unique chemical properties and serve as handles for further functionalization.

The p-nitrobenzoyl protecting groups on the hydroxyls of 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose are significant. These electron-withdrawing groups decrease the reactivity of the glycosyl chloride, a phenomenon known as "disarming" the glycosyl donor. This modulation of reactivity is a key principle in modern carbohydrate synthesis, enabling sequential glycosylation strategies.

Historical Context and Evolution of Glycosyl Halide Chemistry

The use of glycosyl halides in synthesis dates back to the late 19th and early 20th centuries. The Koenigs-Knorr reaction, first reported in 1901, became a cornerstone of carbohydrate chemistry and utilized glycosyl bromides and chlorides in the presence of silver salts to form glycosidic linkages. This method represented a major breakthrough, providing a reliable way to control the stereochemistry of the newly formed glycosidic bond.

Over the decades, numerous advancements have been made, including the development of new activating agents (promoters), the use of different protecting groups to influence reactivity and stereoselectivity, and the application of glycosyl halides in the synthesis of increasingly complex oligosaccharides and glycoconjugates. The development of protected 2-deoxy-glycosyl halides was a particularly important step for the synthesis of nucleosides, the building blocks of DNA.

Role of 2-Deoxy-D-ribose Derivatives as Synthetic Precursors

2-Deoxy-D-ribose is the sugar component of deoxyribonucleic acid (DNA). rsc.org As such, its derivatives are fundamental precursors for the synthesis of natural and modified nucleosides. madridge.org These synthetic nucleosides are crucial tools in biomedical research and are the basis for many antiviral and anticancer drugs. chemimpex.com

The synthesis of 2'-deoxynucleosides presents a unique challenge because the absence of a hydroxyl group at the C2 position means that neighboring group participation cannot be used to direct the stereochemistry of the glycosidic bond formation. Therefore, the choice of protecting groups on the remaining hydroxyls and the nature of the anomeric leaving group are critical for controlling the outcome of the glycosylation reaction. This compound is a precursor designed to address this challenge. rsc.org

Overview of Research Trajectories for Anomeric Halides

Current research involving anomeric halides continues to focus on improving the efficiency and stereoselectivity of glycosylation reactions. Key areas of investigation include the development of novel catalytic systems that avoid the use of stoichiometric heavy metal promoters, the design of new protecting groups that offer finer control over reactivity, and the application of glycosyl halides in automated solid-phase synthesis of oligosaccharides. The synthesis of 2-deoxyglycosides, in particular, remains an active area of research, with a focus on methods that reliably produce the desired β-anomer, which is the stereochemistry found in natural DNA. nih.gov

Research Findings on this compound

This specific glycosyl halide is a well-established intermediate in nucleoside chemistry. Its structure is optimized for its role as a glycosyl donor in the synthesis of 2'-deoxynucleosides.

Synthesis and Application

The precursor to the title compound, 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribose, can be prepared from crude methyl 2-deoxy-D-ribofuranoside. madridge.org This di-nitrobenzoyl protected sugar can then be converted to the corresponding glycosyl chloride, 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride. rsc.org

A notable application of this compound was reported in the first synthesis of α-deoxyadenosine. rsc.org In this synthesis, 2-deoxy-3,5-di-O-p-nitrobenzoyl-D-ribosyl chloride was condensed with chloromercuri-6-benzamidopurine. rsc.org After deprotection of the resulting nucleoside, both the β-deoxyadenosine and its α-anomer were obtained. rsc.org This highlights the utility of the glycosyl chloride as a key intermediate for creating the crucial glycosidic bond in nucleoside synthesis.

The table below compares the subject compound with its widely used chloro-analogue, which is an intermediate in the synthesis of the drug decitabine. guidechem.com The primary difference lies in the para-substituent on the benzoyl protecting groups (nitro vs. chloro), which can influence the compound's reactivity and crystallographic properties.

Feature1-Chloro-3,5-di-p-nitrobenzoyl-2-deoxy-D-ribose1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
Protecting Group p-Nitrobenzoylp-Chlorobenzoyl
Key Application Synthesis of α- and β-deoxynucleosidesIntermediate in the synthesis of Decitabine
Anomeric Leaving Group ChlorideChloride
Sugar Moiety 2-Deoxy-D-ribose2-Deoxy-D-ribose

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S)-5-chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O9/c20-17-9-15(31-19(24)12-3-7-14(8-4-12)22(27)28)16(30-17)10-29-18(23)11-1-5-13(6-2-11)21(25)26/h1-8,15-17H,9-10H2/t15-,16+,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTGITUQPKNDER-RTKIROINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC1Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156897
Record name D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51841-98-6
Record name D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51841-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Analysis and Stereochemical Considerations of 1 Chloro 3,5 Diparanitrobenzoyl 2 Deoxy D Ribose

Defining Anomeric Configuration and Stereoisomeric Purity of 1-Chloro-2-deoxy-D-ribofuranosides

The anomeric carbon (C1) of a furanose ring is a stereocenter created upon cyclization of the open-chain sugar. wikipedia.orgmasterorganicchemistry.com This gives rise to two possible stereoisomers, or anomers, designated as alpha (α) and beta (β). In the context of D-ribose derivatives, the α-anomer is defined as having the substituent at C1 (in this case, chlorine) on the opposite face of the ring from the C4 substituent (the CH₂OR group). Conversely, in the β-anomer, the C1 substituent is on the same face.

Controlling the anomeric stereochemistry during the synthesis of 2-deoxyglycosides is a significant challenge. mdpi.com Unlike sugars with a hydroxyl or participating group at the C2 position, 2-deoxy sugars lack the ability for neighboring group participation, a common strategy to direct the stereochemical outcome of glycosylation reactions. nih.gov Consequently, the synthesis of 1-chloro-2-deoxy-D-ribofuranosides often results in the formation of the α-anomer as the major product due to the anomeric effect, which provides thermodynamic stabilization to the axial C1 substituent. mdpi.com Synthetic routes starting from precursors like 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose with gaseous HCl have been shown to yield the α-anomer. chemicalbook.comchemicalbook.com

The determination of anomeric configuration and the assessment of stereoisomeric purity rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. nih.gov The key parameters are the chemical shift of the anomeric proton (H1) and its scalar coupling constant (³J) to the adjacent protons on C2 (H2' and H2''). The magnitude of the ³J(H1, H2) coupling constant is dihedral angle-dependent and typically allows for unambiguous assignment. For 2-deoxy-D-ribofuranosides, the α-anomer generally displays a smaller coupling constant compared to the β-anomer.

Table 1: Representative ¹H NMR Data for Anomeric Configuration Determination in 2-Deoxy-D-ribofuranosides.
AnomerTypical H1 Chemical Shift (ppm)Typical ³J(H1, H2) Coupling Constants (Hz)Inferred H1-C1-C2-H2 Dihedral Angle
α-Anomer~6.2-6.4Small (e.g., 1-4 Hz)Gauche (~60-90°)
β-Anomer~6.1-6.3Larger (e.g., 5-8 Hz)Trans (~150-180°)

Conformational Analysis of the Furanose Ring System in Halogenated 2-Deoxy-D-ribose Derivatives

The five-membered furanose ring is not planar and exhibits significant flexibility. uomustansiriyah.edu.iq Its conformation is described by a dynamic equilibrium between various puckered forms, most commonly the "envelope" (E) and "twist" (T) conformations. In the envelope form, four carbon atoms are coplanar, while the fifth is displaced. In the twist form, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. This conformational landscape is often described by the concept of pseudorotation, a continuous cycle of E and T forms. nih.gov The two dominant conformational families are typically designated as North (N) and South (S) on the pseudorotational wheel. nih.gov

Computational chemistry provides powerful tools for investigating the conformational preferences of furanose rings. osti.gov Methods such as Density Functional Theory (DFT) and Molecular Mechanics are widely used to calculate the geometries and relative energies of different conformers. nih.govacs.orgmdpi.com

Studies on 2-deoxy-D-ribose have revealed a multitude of stable conformers. nih.govresearchgate.net DFT calculations have shown that for the isolated 2-deoxy-D-furanose, the α-anomer is energetically favored over the β-anomer by approximately 6.2 kJ/mol. nih.gov The calculations also predict specific twist and envelope conformations as the most stable forms. The agreement between these theoretical predictions and experimental data from NMR and X-ray crystallography validates the use of these computational models. nih.gov

Table 2: Calculated Relative Free Energies (ΔG) for Low-Energy Gas-Phase Conformers of α-2-deoxy-D-ribofuranose.
Conformer (Puckering)Relative Energy (kJ/mol)Methodology
3T2 (Twist)0.0 (Global Minimum)DFT (M06-2X)
4T3 (Twist)~1.0 - 2.0DFT (M06-2X)
E2 (Envelope)~2.0 - 3.0DFT (M06-2X)
Note: Data are representative values compiled from computational studies. nih.govresearchgate.net Actual values may vary based on the specific computational method and basis set.

Protecting groups in carbohydrate chemistry do more than simply mask hydroxyl functions; they exert profound control over the molecule's reactivity and stereoselectivity. nih.gov This influence stems from both steric and electronic effects. Bulky protecting groups can sterically hinder one face of the sugar ring, directing an incoming nucleophile to the opposite face. Furthermore, cyclic protecting groups, such as benzylidene acetals, can lock the flexible furanose ring into a specific, more rigid conformation. nih.gov

In 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose, the two p-nitrobenzoyl groups at the C3 and C5 positions play a crucial role.

Steric Influence : These groups are sterically demanding and will influence the conformational equilibrium of the furanose ring to minimize steric strain. Their presence can restrict the pseudorotational freedom of the ring, potentially favoring conformations that orient these bulky groups in pseudo-equatorial positions.

Electronic Influence : The p-nitrobenzoyl groups are strongly electron-withdrawing. This electronic effect deactivates the sugar ring, making the anomeric chloride an even better leaving group. By pulling electron density away from the ring oxygen, they can destabilize the formation of an oxocarbenium ion intermediate, thereby promoting a more Sₙ2-like reaction mechanism in glycosylation reactions. mdpi.comresearchgate.net The reduced reactivity of the remaining hydroxyl groups is also a consequence of this electronic withdrawal. researchgate.netnasa.gov

Stereoelectronic Effects in this compound Reactivity

Stereoelectronic effects are orbital interactions that dictate the shape and reactivity of molecules. vu.nl In glycosyl halides like the title compound, the most significant stereoelectronic factor is the anomeric effect . scripps.edu The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose or furanose ring to occupy the axial position, rather than the sterically favored equatorial position. scripps.edu

This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair of electrons (n) on the endocyclic ring oxygen and the antibonding orbital (σ) of the C1-Cl bond (n → σ). This interaction is maximized when the lone pair orbital and the C1-Cl bond are anti-periplanar, a geometry that is achieved when the chlorine atom is in the axial position (α-anomer). This stabilization explains the common observation that the α-anomer of 1-chloro-2-deoxy-D-ribofuranosides is often the thermodynamically preferred product. mdpi.com

The reactivity of the anomeric center is further modulated by the electron-withdrawing p-nitrobenzoyl groups. These groups enhance the anomeric effect and increase the electrophilicity of the anomeric carbon, making the compound a highly reactive glycosyl donor. mdpi.com The combination of the anomeric effect favoring the α-configuration and the electronic influence of the protecting groups makes this compound a well-defined and potent intermediate for the stereoselective synthesis of 2-deoxy-β-glycosides via Sₙ2-type displacement reactions. researchgate.net

Synthetic Methodologies for 1 Chloro 3,5 Diparanitrobenzoyl 2 Deoxy D Ribose

Strategies for the Preparation of 1-Chloro-2-deoxy-D-ribofuranosides

The preparation of 1-chloro-2-deoxy-D-ribofuranosides, such as the title compound and its analogs, is a foundational step in the synthesis of 2'-deoxynucleosides. acs.org These glycosyl halides are versatile precursors that can be coupled with various nucleobases. A common strategy involves the protection of the hydroxyl groups at the C3 and C5 positions, followed by the chlorination of the anomeric (C1) position.

The formation of the glycosyl chloride is typically achieved by treating a 2-deoxy-D-ribose derivative, which is already protected at the C3 and C5 positions, with a chlorinating agent. The precursor is often a 1-O-acetyl or 1-O-methyl derivative of the protected sugar. This process replaces the anomeric hydroxyl or alkoxy group with a chlorine atom, creating a reactive glycosyl donor.

Hydrogen chloride (HCl) is a frequently used reagent for the conversion of protected 2-deoxy-ribofuranosides into their corresponding 1-chloro derivatives. The reaction is often performed by bubbling gaseous HCl into a solution of the sugar precursor dissolved in a suitable solvent system.

For instance, a common method for preparing analogous compounds like 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride involves dissolving the 1-O-methyl precursor in a mixture of glacial acetic acid, anhydrous chloroform, and anhydrous dioxane. chemicalbook.comchemicalbook.com Gaseous HCl is then passed through the solution while maintaining a controlled temperature, typically between 13 and 15°C. chemicalbook.comchemicalbook.com Acetyl chloride is sometimes added to the reaction mixture, which can generate HCl in situ and act as a dehydrating agent. guidechem.comchemicalbook.comchemicalbook.com This process facilitates the substitution of the anomeric methoxy (B1213986) group with chloride, leading to the crystallization of the desired product. chemicalbook.comchemicalbook.com

Table 1: Activating Agents and Reaction Conditions for Anomeric Chlorination

Precursor Activating Agent(s) Solvent System Temperature Outcome
1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose Gaseous HCl, Acetyl Chloride Glacial Acetic Acid, Chloroform, Dioxane 13-15°C 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride chemicalbook.comchemicalbook.com

The efficiency and stereoselectivity of the anomeric chlorination are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, and the choice of solvent.

Temperature Control: Maintaining a low temperature is crucial. In the synthesis of 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride, the temperature is kept between 13 and 15°C during the introduction of HCl gas. chemicalbook.comchemicalbook.com After the addition is complete, the mixture is stirred at a slightly lower temperature of 12°C to promote crystallization and ensure high yield. chemicalbook.comchemicalbook.com

Solvent System: The choice of solvent can influence the reaction rate and the solubility of the reactants and products. A mixture of solvents, such as acetic acid, chloroform, and dioxane, can provide a suitable medium for the reaction. chemicalbook.comchemicalbook.com In some procedures, the reaction is carried out in ether and acetic acid, with the product precipitating as a solid. guidechem.com

Reaction Time: The reaction progress is often monitored by Thin-Layer Chromatography (TLC) to determine when the starting material has been consumed. guidechem.com Sufficient reaction time is necessary for the completion of the chlorination, but prolonged reaction times can lead to the formation of byproducts.

Anomeric Control: The reaction typically yields the α-anomer of the glycosyl chloride, known as Hoffer's α-chloro sugar, which is a stable crystalline solid. biosynth.com However, for certain nucleoside synthesis reactions, the β-anomer is required. The anomerization from the α- to the β-configuration can be facilitated by the solvent system; for example, stirring the α-chloro sugar in a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) can promote the formation of the more reactive β-anomer in situ for subsequent coupling reactions. clockss.org

Carbohydrates like 2-deoxy-D-ribose are polyhydroxy compounds, making the selective protection of specific hydroxyl groups a central challenge in their chemical synthesis. wiley-vch.de To synthesize 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose, the hydroxyl groups at the C3 and C5 positions must be selectively protected while leaving the anomeric C1 hydroxyl group available for chlorination. The primary hydroxyl at C5 is generally more reactive than the secondary hydroxyl at C3 due to reduced steric hindrance, a property that can be exploited for regioselective protection. wiley-vch.de

The para-nitrobenzoyl group is chosen for its specific chemical properties that are advantageous in multistep carbohydrate synthesis.

Stability: Benzoyl esters are stable under the mildly acidic conditions required for the anomeric chlorination step. wiley-vch.de This ensures the protecting groups remain intact during the formation of the glycosyl halide.

Neighboring Group Participation: Ester protecting groups at the C2 position are known to influence the stereochemical outcome of glycosylation reactions through neighboring group participation, favoring the formation of 1,2-trans glycosidic linkages. bham.ac.uknih.gov While the target compound is a 2-deoxy sugar, the electronic properties of the C3 and C5 protecting groups can still influence the reactivity of the furanose ring.

Cleavage Conditions: Para-nitrobenzoyl groups are typically removed under basic conditions, such as saponification with sodium methoxide (B1231860) in methanol. chemicalbook.com This allows for deprotection without affecting other protecting groups that are labile to acid or hydrogenolysis, forming the basis of an orthogonal protection strategy. The electron-withdrawing nitro group can facilitate this cleavage compared to an unsubstituted benzoyl group.

Orthogonal protection is a strategy that employs multiple classes of protecting groups in a single molecule, where each class can be removed by a specific set of reagents without affecting the others. bham.ac.ukresearchgate.net This approach is essential for the complex synthesis of modified nucleosides and oligonucleotides, allowing for the sequential manipulation of different functional groups. wiley-vch.deresearchgate.net

In the context of 2-deoxy-D-ribose architectures, a synthetic plan might involve:

Para-Nitrobenzoyl groups at C3 and C5, which are removable with a base (e.g., NaOMe). chemicalbook.com

Silyl (B83357) ethers (e.g., TBDMS) could be used to protect other positions if needed, which are labile to fluoride (B91410) ions (e.g., TBAF).

Benzyl (B1604629) ethers (e.g., Bn) could serve as "permanent" protecting groups during a synthesis, removed at a late stage by catalytic hydrogenolysis. wiley-vch.de

This strategy allows for the selective deprotection of one site for further reaction, while the rest of the molecule remains protected. bham.ac.uk For example, after the formation of a nucleoside using the 1-chloro-3,5-di-p-nitrobenzoyl-2-deoxy-D-ribose intermediate, the p-nitrobenzoyl groups can be selectively removed to free the 3'- and 5'-hydroxyl groups for subsequent reactions like phosphitylation in oligonucleotide synthesis. chemicalbook.com

Table 2: Compound Names Mentioned

Compound Name
This compound
1-a-chloro-2-deoxy-3,5-di-O-p-toluoylribofuranose
1-Chloro-3,5-di(4-chlorobenzoyl)-2-deoxy-D-ribose
1-methoxy-3,5-di-O-methyl-L-ribofuranose
2'-deoxy-D-ribose
1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride
1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose
Hydrogen Chloride
Thionyl Chloride
Acetyl Chloride
Chloroform
Dioxane
Acetic Acid
Toluene
Ether
1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose
Acetonitrile
Tetrahydrofuran
Sodium methoxide

Introduction and Regioselective Protection of Hydroxyl Groups

Purification and Isolation Techniques for Halogenated Deoxyribose Derivatives

The purification and isolation of halogenated deoxyribose derivatives, such as this compound, are critical steps to ensure the high purity required for their use in subsequent synthetic applications, particularly in nucleoside synthesis. The physical properties of these compounds, often being crystalline solids, facilitate their separation from the reaction mixture. chemicalbook.comguidechem.com

A common and effective method for isolation, as observed in the synthesis of analogous compounds, is precipitation or crystallization directly from the reaction medium. chemicalbook.com During the chlorination step with gaseous HCl, the product, 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride, gradually crystallizes and precipitates out of the solution. chemicalbook.com This allows for a straightforward initial separation by filtration. chemicalbook.com

Following filtration, the collected solid is typically washed to remove residual reactants and solvents. A common practice is to wash the product with a non-polar solvent, such as anhydrous hexane, to remove any non-polar impurities without dissolving the desired compound. chemicalbook.comchemicalbook.com After washing, the product is dried under vacuum to remove any remaining volatile substances. chemicalbook.comguidechem.com

For further purification, recrystallization can be employed. This technique relies on the differential solubility of the compound and impurities in a suitable solvent system at varying temperatures. While specific solvents for the di-p-nitrobenzoyl derivative are not detailed in the available literature, the choice of solvent would be guided by the polarity and solubility characteristics of the compound. The general process of recrystallization is a valuable tool for achieving high purity of crystalline intermediates like halogenated deoxyribose derivatives. google.com

The following table outlines the common purification and isolation techniques:

TechniqueDescriptionPurpose
Precipitation/Crystallization The product solidifies from the reaction solution.Initial separation of the product from the reaction mixture.
Filtration The solid product is separated from the liquid reaction medium.To collect the precipitated or crystallized product.
Washing The isolated solid is rinsed with a suitable solvent (e.g., hexane).To remove soluble impurities and residual reaction solvents.
Vacuum Drying The solid product is placed under reduced pressure.To remove volatile solvents and moisture.
Recrystallization The product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals.To achieve a high degree of purity by separating the compound from soluble and insoluble impurities.

Advanced Synthetic Approaches (e.g., One-Pot Syntheses, Catalytic Methods)

In addition to classical synthetic routes, advanced methodologies are continually being developed to improve the efficiency, selectivity, and environmental impact of chemical syntheses. For the preparation of halogenated deoxyribose derivatives, approaches such as one-pot syntheses and the use of catalytic methods are of significant interest.

Catalytic Methods: Catalytic methods are highly desirable as they can offer milder reaction conditions, higher selectivity, and reduced stoichiometric waste. In the context of glycosyl halide synthesis, several catalytic approaches have been explored.

One such method involves the use of catalytic Appel conditions for the stereoselective synthesis of glycosyl chlorides. rsc.org This approach typically uses a phosphine (B1218219) oxide catalyst in conjunction with a halogenating agent like oxalyl chloride to convert a glycosyl hemiacetal to the corresponding glycosyl chloride. rsc.org For 2-deoxysugars, it has been noted that the reaction can proceed efficiently even without the phosphine oxide catalyst. rsc.org

Another promising catalytic method involves the use of copper(II) salts as both the activator and halogen source for the formation of glycosyl chlorides from picolinic esters under mild and neutral conditions. nih.gov This method is advantageous as it avoids the use of strong acids and generates a traceless leaving group, simplifying product isolation. nih.gov The development of such catalytic systems represents a significant advancement in the synthesis of sensitive compounds like halogenated deoxyribose derivatives.

The table below summarizes these advanced synthetic approaches:

ApproachDescriptionPotential Advantages
One-Pot Synthesis Multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates.Increased efficiency, reduced waste, time and cost savings.
Catalytic Appel Conditions Use of a phosphine oxide catalyst with a halogenating agent to convert hemiacetals to glycosyl chlorides.Mild reaction conditions, high yields, operational simplicity.
Copper(II) Catalysis Employment of copper(II) halides to activate picolinic esters for the formation of glycosyl chlorides.Neutral and mild conditions, traceless leaving group, simplified purification.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3,5 Diparanitrobenzoyl 2 Deoxy D Ribose

Reactivity of the Para-Nitrobenzoyl Protecting Groups

The 3,5-di-p-nitrobenzoyl groups in the title compound are not merely passive spectators during glycosylation. Their strong electron-withdrawing nature significantly influences the reactivity of the glycosyl donor and provides a specific chemical handle for deprotection strategies. researchgate.net

The stability of the p-nitrobenzoyl ester is a critical consideration in synthetic planning. Like other ester groups, its primary lability is towards basic hydrolysis (saponification). organic-chemistry.org

Basic Conditions: The p-nitrobenzoyl group is readily cleaved under basic conditions (e.g., sodium methoxide (B1231860) in methanol). The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than a standard benzoyl group. nih.gov This heightened reactivity allows for selective removal under milder basic conditions than might be required for other ester groups.

Acidic Conditions: Benzoate esters are generally stable to a wide range of acidic conditions. organic-chemistry.org The p-nitrobenzoyl group is expected to be even more stable to acid-catalyzed hydrolysis due to the deactivating effect of the nitro group on the carbonyl oxygen, which disfavors protonation.

Reductive Conditions: The nitro group itself is susceptible to reduction. Conditions such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with reducing agents like zinc in acetic acid can reduce the nitro group to an amino group. This transformation can be used as a specific deprotection strategy, as the resulting p-aminobenzoyl group has different electronic properties and reactivity.

Oxidative Conditions: The p-nitrobenzoyl group is robust and stable towards many common oxidizing agents used in organic synthesis. organic-chemistry.org

ConditionStability of p-Nitrobenzoyl Group
Strong Base (e.g., NaOMe) Labile (cleaved)
Strong Acid (e.g., TFA, HCl) Stable
Catalytic Hydrogenation (H₂/Pd) Unstable (nitro group is reduced)
Common Oxidants (e.g., CrO₃, KMnO₄) Stable
Fluoride (B91410) Reagents (e.g., TBAF) Stable

Table 2: General Stability Profile of the Para-Nitrobenzoyl Protecting Group.

Orthogonal protection, where one type of protecting group can be removed in the presence of others, is a cornerstone of complex oligosaccharide synthesis. nih.govresearchgate.net The p-nitrobenzoyl group, as an acyl-type protecting group, fits well into established orthogonal schemes. wiley-vch.de

The primary method for removing p-nitrobenzoyl groups is via base-catalyzed hydrolysis. This makes them orthogonal to several other common classes of protecting groups:

Acid-Labile Groups: They are completely stable under the acidic conditions used to remove groups like silyl (B83357) ethers (e.g., TBDMS), trityl (Tr), or benzylidene acetals. wiley-vch.de

Hydrogenolysis-Labile Groups: They are stable to the catalytic hydrogenation conditions used to cleave benzyl (B1604629) (Bn) ethers, provided the reduction of the nitro group itself is not the intended transformation. Conversely, the nitro group can be selectively reduced without cleaving benzyl ethers if milder reducing agents are used.

Fluoride-Labile Groups: Silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are removed with fluoride sources (e.g., TBAF), conditions under which the p-nitrobenzoyl group is completely stable.

This orthogonality allows for the selective deprotection of a hydroxyl group protected as a p-nitrobenzoate, enabling further glycosylation or functionalization at that position while the rest of the molecule remains protected by benzyl ethers or silyl ethers, for example. nih.gov

Other Transformations of the Ribofuranosyl Skeleton

The reactivity of 1-chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose is significantly influenced by the presence of the chloro group at the anomeric carbon (C1). This position is activated towards both nucleophilic substitution and, to a lesser extent, radical reactions, making it a key site for the chemical modification of the 2-deoxy-D-ribose scaffold. The electron-withdrawing nature of the p-nitrobenzoyl protecting groups further enhances the electrophilicity of the C1 carbon, facilitating its reaction with a variety of nucleophiles.

Nucleophilic Displacement at C1

Nucleophilic displacement at the C1 position of this compound is a fundamental reaction in the synthesis of 2'-deoxynucleosides and their analogs. The chlorine atom at the anomeric center serves as a good leaving group, readily displaced by a range of nucleophiles. This reaction typically proceeds via an SN2-like mechanism, leading to an inversion of configuration at C1, which is crucial for the stereoselective synthesis of β-2'-deoxynucleosides.

A prominent example of this reactivity is the Vorbrüggen glycosylation, a widely used method for the formation of the N-glycosidic bond in nucleosides. In this reaction, a silylated heterocyclic base (nucleophile) attacks the C1 carbon of the protected 2-deoxyribosyl chloride, displacing the chloride ion. The reaction is often catalyzed by a Lewis acid, such as stannic chloride (SnCl4) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which activates the anomeric carbon towards nucleophilic attack.

While direct studies on this compound are not extensively detailed in the literature, the reactivity is analogous to the closely related and more commonly cited 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. The underlying principles of nucleophilic displacement remain the same, with the p-nitrobenzoyl groups providing similar electronic effects and steric hindrance as the p-toluoyl groups.

Research has demonstrated the successful use of such activated 2-deoxyribosyl chlorides in reactions with various nucleophiles, including purine (B94841) and pyrimidine (B1678525) bases, as well as other nitrogen and carbon nucleophiles. The choice of solvent, temperature, and catalyst can influence the reaction's efficiency and stereoselectivity.

Table 1: Examples of Nucleophilic Displacement Reactions at C1

NucleophileReagents/CatalystProduct TypeReference
Silylated 4-chloropyrrolo[2,3-d]pyrimidine-N-1,2'-deoxy-β-D-ribofuranosyl derivative researchgate.net
Silylated 2,4-dichloropyrrolo[2,3-d]pyrimidine-N-1,2'-deoxy-β-D-ribofuranosyl derivative researchgate.net
Silylated 2-chloroadenineTriflic acidβ-anomer of 2'-deoxynucleoside researchgate.net
Silylated 5-substituted-2,4-pyrimidinesCopper (I) iodideβ-nucleosides researchgate.net
3-bromo-5-methyl-2-pyridoneN,O-bis(trimethylsilyl)acetamide (BSA), SnCl4Pyridone nucleoside chemicalbook.com
Glycosylated 6-methyl-4-pyrimidoneN,O-bis(trimethylsilyl)acetamide (BSA), SnCl4Pyrimidone nucleoside chemicalbook.com

Note: The referenced studies may have used a 2-deoxy-D-ribose derivative with different protecting groups (e.g., p-toluoyl) than p-nitrobenzoyl, but the principle of nucleophilic displacement at C1 is directly comparable.

Radical Reactions at C1

While nucleophilic substitution is the predominant pathway for transformations at the C1 position of glycosyl halides, radical reactions offer an alternative approach for the formation of C-C bonds. These reactions typically involve the generation of an anomeric radical, which can then react with a suitable radical acceptor.

Information specifically detailing radical reactions at the C1 position of this compound is scarce in the scientific literature. However, general principles of carbohydrate chemistry suggest that such reactions are feasible. The generation of a radical at C1 can be initiated by photolysis or by using a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like a trialkyltin hydride.

For instance, a related transformation involves the reductive rearrangement of an arabinopyranosyl bromide to a 2-deoxy-ribopyranose tribenzoate using tributyltin hydride and AIBN, which proceeds through a radical mechanism. google.com While this is an intramolecular rearrangement rather than an intermolecular reaction at C1, it demonstrates the accessibility of radical pathways in carbohydrate chemistry.

The anomeric radical, once formed, could in principle be trapped by various radical acceptors, such as electron-deficient alkenes, to form C-glycosides. However, the efficiency and stereoselectivity of such reactions would be highly dependent on the specific reaction conditions and the nature of the radical acceptor.

Table 2: Potential Radical Reaction at C1 (Hypothetical based on related chemistry)

Reaction TypeInitiator/ReagentsPotential ProductMechanistic Feature
Reductive C-C bond formationAIBN, Tributyltin hydride, AlkeneC-glycosideFormation of an anomeric radical followed by addition to a radical acceptor.

It is important to note that this area of reactivity for this compound is not well-documented, and further research would be required to fully explore the potential of radical reactions at the C1 position.

Applications in Advanced Organic Synthesis

Utilization of 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose in Nucleoside Synthesis

The primary application of this chlorinated sugar is in the synthesis of 2'-deoxynucleosides, the fundamental building blocks of DNA. The p-nitrobenzoyl groups at the 3' and 5' positions serve to protect the hydroxyl groups from unwanted reactions and to influence the stereochemical outcome of the glycosylation reaction. The electron-withdrawing nature of the nitro groups is expected to enhance the reactivity of the anomeric center towards nucleophilic attack by heterocyclic bases.

The creation of the N-glycosidic bond between the anomeric carbon of the deoxyribose sugar and a nitrogen atom of a purine (B94841) or pyrimidine (B1678525) base is a critical step in nucleoside synthesis. Achieving high stereoselectivity, typically for the naturally occurring β-anomer, is a significant challenge. The choice of reaction conditions, including the solvent, temperature, and Lewis acid catalyst, plays a crucial role in controlling the stereochemical outcome.

The glycosylation of purine bases with 1-chloro-2-deoxyribose derivatives is a widely employed method for the synthesis of purine deoxynucleosides. The reaction typically involves the coupling of the protected chlorosugar with a silylated or anionic form of the purine base. For instance, the synthesis of cladribine (B1669150) (2-chloro-2'-deoxyadenosine), an important anticancer drug, can be achieved through the coupling of a protected 2-deoxyribosyl chloride with a purine derivative. openaccesspub.org

In a typical procedure, the potassium salt of a purine, such as 2,6-dichloropurine (B15474), is generated and then coupled with the protected 1-chloro-2-deoxyribose. openaccesspub.org The use of binary solvent mixtures, for example, acetonitrile (B52724) and tetrahydrofuran (B95107), has been shown to be effective in achieving high yields and stereoselectivity. openaccesspub.org The reaction proceeds to form the protected nucleoside, which can then be deprotected to yield the final product.

Table 1: Representative Coupling Reactions with Purine Derivatives (based on analogous compounds)

Purine DerivativeGlycosyl Donor AnalogueReaction ConditionsMajor ProductYield (%)Reference
2,6-Dichloropurine (potassium salt)1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chlorideAcetonitrile/THF, ambient temperature3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-ribosidePredominant product openaccesspub.org
6-Chloropurine (sodium salt)1-α-chloro-2-deoxy-3,5-di-O-p-toluoylribofuranoseAcetonitrile/THF, 4°C6-chloro-α- and β-2'-deoxy-3',5'-di-O-p-toluoylribofuranosylpurines52.5% (α), 18.3% (β) clockss.org

Note: The data in this table is based on reactions using the p-toluoyl analogue of the title compound. The yields and stereoselectivity with the p-nitrobenzoyl derivative are expected to be similar but may vary due to electronic effects.

The synthesis of pyrimidine deoxynucleosides follows a similar strategy. The protected 1-chloro-2-deoxyribose is reacted with a silylated pyrimidine base, often in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄). chemicalbook.com The silylation of the pyrimidine base, for example with N,O-bis(trimethylsilyl)acetamide (BSA), increases its nucleophilicity and solubility in organic solvents. chemicalbook.com

The reaction of 3,5-bis-O-(p-chlorobenzoyl)-2-deoxy-α-D-ribofuranosyl chloride with organocadmium reagents derived from difluorobenzenes has been used to synthesize C-aryl nucleoside mimics of thymidine. researchgate.net While this is a C-glycosylation, the principles of activating the sugar are similar.

Table 2: Representative Coupling Reactions with Pyrimidine Derivatives (based on analogous compounds)

Pyrimidine DerivativeGlycosyl Donor AnalogueReaction ConditionsMajor ProductYield (%)Reference
3-bromo-5-methyl-2-pyridone (silylated)2-deoxy-3,5-di-O-p-toluoyl-ribofuranosyl chlorideCH₃CN, SnCl₄, 0°C to room temp.3-bromo-5-methyl-2-pyridone nucleoside (anomeric mixture)Not specified chemicalbook.com
6-methyl-4-pyrimidone (silylated)3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl chlorideCH₃CN, SnCl₄6-methyl-4-pyrimidone nucleoside (crude mixture)Not specified chemicalbook.com

Note: The data in this table is based on reactions using the p-toluoyl analogue of the title compound. The yields and stereoselectivity with the p-nitrobenzoyl derivative are expected to be similar.

This compound and its analogues are not limited to the synthesis of natural nucleosides. They are also crucial for the preparation of nucleoside analogues with modified sugar moieties, which are of great interest in the development of antiviral and anticancer agents. nih.govresearchgate.net Modifications to the sugar portion of a nucleoside can profoundly affect its biological activity by altering its recognition by enzymes or its incorporation into nucleic acids. nih.gov

The synthesis of these analogues often involves the initial glycosylation step using the protected chlorosugar, followed by chemical transformations on the sugar ring of the resulting nucleoside. Alternatively, the sugar moiety can be modified prior to the glycosylation reaction.

Achieving high yields and stereoselectivity in N-glycosylation reactions is a constant focus of research. Several strategies have been developed to improve these outcomes:

Choice of Protecting Groups: The nature of the protecting groups on the sugar moiety can influence the stereochemical outcome of the glycosylation. Electron-withdrawing groups, such as the p-nitrobenzoyl group, can favor the formation of the β-anomer through neighboring group participation if a suitable participating group is present at the C2 position. However, in 2-deoxyribosides, this effect is absent. Tuning the protecting groups on the C3 and C5 hydroxyls can still influence the α/β ratio. nih.gov

Reaction Conditions: The solvent, temperature, and promoter (Lewis acid) are critical parameters. The use of nitrile solvents can favor the formation of β-nucleosides.

Activation of the Nucleobase: Silylation of the nucleobase or conversion to its anionic salt enhances its nucleophilicity and reactivity. openaccesspub.orgchemicalbook.com

In situ Anomerization: In some cases, the initially formed anomer can be epimerized to the desired anomer under specific reaction conditions. For example, treatment of an α-anomeric C-aryl nucleoside with BF₃·Et₂O can lead to the desired β-anomer. researchgate.net

Stereoselective N-Glycosylation for the Formation of Natural and Modified Nucleosides

Role as an Intermediate in Oligonucleotide and Nucleic Acid Analogue Synthesis

Protected 2-deoxyribosyl chlorides like this compound are foundational for the synthesis of the building blocks used in solid-phase oligonucleotide synthesis. After the initial glycosylation to form a protected nucleoside, the protecting groups on the sugar are manipulated to allow for the introduction of a phosphoramidite (B1245037) moiety at the 3'-position and a dimethoxytrityl (DMTr) group at the 5'-position. chemicalbook.com

These resulting nucleoside phosphoramidites are the monomers used in automated DNA synthesizers. umich.edu The synthesis of modified oligonucleotides, which have applications in antisense therapy, diagnostics, and as research tools, also relies on the availability of custom-synthesized nucleoside analogues derived from these activated sugar intermediates. nih.gov The versatility of the glycosylation reaction allows for the incorporation of a wide variety of modified bases and sugar moieties into synthetic nucleic acids.

Construction of Complex Glycoconjugates and Carbohydrate-Based Scaffolds

The synthesis of 2-deoxyglycosides, which are integral components of many bioactive natural products, presents a significant challenge in carbohydrate chemistry. nih.gov The absence of a participating group at the C2 position means that the stereochemical outcome of glycosylation cannot be directed by the neighboring group effect, often leading to mixtures of α- and β-anomers. nih.gov The choice of glycosyl donor, protecting groups, promoter, and solvent is therefore critical in controlling selectivity. nih.govbris.ac.uk

Glycosyl halides, such as 1-chloro-2-deoxy-D-ribose derivatives, are common precursors for creating these linkages. bris.ac.uk While specific documented examples of this compound in the construction of complex glycoconjugates are not prevalent in readily available literature, the utility of analogous structures suggests its potential role. For instance, related 2-deoxyglycosyl donors with p-nitrobenzoyl (PNB) protecting groups have been employed in the synthesis of complex oligosaccharides, such as those found in digitoxin. nih.gov

The p-nitrobenzoyl groups in the title compound would be expected to influence the synthesis in several ways:

Reactivity Modulation : As electron-withdrawing groups, they can disarm the glycosyl donor, potentially leading to more controlled and selective glycosylation reactions.

Stereochemical Influence : The nature of the protecting groups can affect the equilibrium of the intermediate oxocarbenium ion, thereby influencing the α/β selectivity of the newly formed glycosidic bond.

Chromophoric Properties : The nitrobenzoyl groups can serve as a UV-active chromophore, facilitating the monitoring of reaction progress and purification by chromatography.

The construction of carbohydrate-based scaffolds involves using a sugar moiety as a central framework to present various functional groups in a defined spatial arrangement. This compound could serve as a precursor to such scaffolds, allowing for the introduction of the 2-deoxy-D-ribose unit onto a core molecule, which can then be further elaborated.

Employing Related 1-Chloro-2-deoxy-D-ribofuranosides in the Synthesis of Biologically Relevant Molecules

The most prominent application of 1-chloro-2-deoxy-D-ribofuranosides is in the synthesis of 2'-deoxynucleoside analogs, many of which possess significant antiviral and anticancer properties. openaccesspub.orgresearchgate.net A widely used analog is 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, commonly known as Hoffer's chlorosugar. biosynth.com This compound is a versatile intermediate for creating the crucial C-N bond between the deoxyribose sugar and a nucleobase. chemicalbook.com

The synthesis of these biologically active molecules often employs the Vorbrüggen glycosylation method, where a silylated nucleobase is coupled with an acylated sugar halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). chemicalbook.comnih.gov

A key example is the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), a drug used to treat hairy cell leukemia. In one synthetic approach, the potassium salt of 2,6-dichloropurine is coupled with Hoffer's chlorosugar. openaccesspub.org This reaction primarily yields the desired β-anomer, which is then converted to Cladribine through subsequent steps. openaccesspub.org

The following table details research findings on the synthesis of various biologically relevant molecules using related 1-chloro-2-deoxy-D-ribofuranosides.

Target Molecule/ClassRibose Derivative UsedKey Reaction/ConditionsSignificance/Application
Cladribine Analogues1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoseRegioselective coupling with potassium salt of 2,6-dichloropurine in MeCN/THF. openaccesspub.orgAnticancer agents (e.g., for hairy cell leukemia). openaccesspub.org
N6-Alkylated Purine 2'-Deoxyribonucleosides3',5'-di-O-p-toluoyl-2'-deoxy-β-D-riboside of 2,6-dichloropurine (derived from the chloro-sugar)Selective nucleophilic SNAr displacement with alkylamines. openaccesspub.orgPotential anticancer and antiviral activities. openaccesspub.org
Phosphoramidites for Modified Nucleic Acids1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoseGlycosylation of 3-bromo-5-methyl-2-pyridone using SnCl₄, followed by deprotection and phosphitylation. chemicalbook.comUsed to synthesize novel nucleic acids with properties like base flip-induction for specialized applications. chemicalbook.com
β-L-Thymidine2-deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chlorideGlycosylation of thymine (B56734) derivatives. researchgate.netAntiviral agent; the L-configuration provides resistance to enzymatic degradation. researchgate.net

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. longdom.org

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose.

The ¹H NMR spectrum provides information on the number and type of protons present. The anomeric proton (H-1) is particularly diagnostic. Due to the electronegativity of the attached chlorine and the ring oxygen, its signal is expected to be significantly downfield, typically in the range of δ 4.5–5.5 ppm. wikipedia.orgunimo.it The protons on the deoxyribose ring (H-2 to H-5) generally appear in the δ 3–6 ppm region. wikipedia.org The two protons at the C-2 position, being adjacent to a methylene (B1212753) carbon, would show distinct chemical shifts. The protons of the two p-nitrobenzoyl groups would appear in the aromatic region (typically δ 7.0-9.0 ppm), showing characteristic splitting patterns corresponding to a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The anomeric carbon (C-1) is highly deshielded and typically resonates in the δ 90–110 ppm range. wikipedia.orgunina.it The presence of a chlorine atom directly attached to C-1 further influences this shift. The other ring carbons (C-2 to C-5) are found between δ 60–85 ppm, with the C-2 deoxy carbon appearing at a higher field (further upfield) around δ 31-40 ppm compared to the other oxygenated carbons. wikipedia.org The carbonyl carbons of the ester groups are expected in the δ 165-175 ppm region, while the aromatic carbons of the p-nitrobenzoyl moieties would appear between δ 120-150 ppm. unimo.it

Atom PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Anomeric (C-1/H-1)4.5 - 5.590 - 110
Deoxy (C-2/H-2)~2.0 - 2.531 - 40
Ring (C-3, C-4)3.5 - 4.568 - 85
Exocyclic (C-5/H-5)3.5 - 4.260 - 64
Aromatic (p-nitrobenzoyl)7.0 - 9.0120 - 150
Carbonyl (C=O)-165 - 175

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecule's stereochemistry. longdom.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. wikipedia.org It would allow for tracing the connectivity of the protons within the 2-deoxy-D-ribose ring, starting from an assigned proton (like the anomeric H-1) and "walking" through the spin system from H-1 to H-2, H-2 to H-3, and so on. This confirms the sequence of protons along the sugar backbone. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org An HSQC spectrum provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal identified as H-1 via COSY would show a cross-peak to the anomeric carbon signal (C-1) in the HSQC spectrum, confirming its identity. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for connecting different parts of the molecule, for example, showing a correlation from the H-3 and H-5 protons of the ribose ring to the carbonyl carbons of their respective p-nitrobenzoyl groups.

Together, these techniques provide a complete and unambiguous assignment of all proton and carbon signals, confirming the fundamental covalent structure of the molecule.

The five-membered furanose ring of the 2-deoxy-D-ribose moiety is known for its conformational flexibility, typically existing in an equilibrium between different puckered forms (e.g., envelope and twist conformations). nih.gov Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. acs.org By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, coupling constants, and signal line shapes. acs.org

As the temperature is lowered, the rate of interconversion between conformers slows down. If the energy barrier is high enough, it may be possible to "freeze out" individual conformers, leading to the appearance of separate sets of signals for each populated conformation. Conversely, at higher temperatures, rapid interconversion leads to averaged signals. Analyzing these changes allows for the determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the conformational equilibrium, providing deep insight into the conformational landscape of the molecule in solution. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" of the functional groups present. scitepress.orgnih.gov

For this compound, the key functional groups and their expected vibrational frequencies are:

Nitro Group (NO₂) : This group gives rise to two very strong and characteristic stretching bands in the IR spectrum. The asymmetric stretch appears in the 1550-1475 cm⁻¹ region, and the symmetric stretch is found between 1360-1290 cm⁻¹. lumenlearning.comorgchemboulder.com

Carbonyl Group (C=O) : The ester carbonyl groups will produce a strong, sharp absorption band in the IR spectrum, typically between 1750-1715 cm⁻¹. lumenlearning.comvscht.cz

Carbon-Oxygen Bonds (C-O) : The C-O stretching vibrations from the ester and ether linkages within the furanose ring will result in strong bands in the 1300-1000 cm⁻¹ region of the IR spectrum. lumenlearning.com

Aromatic Ring (C=C) : The carbon-carbon stretching vibrations within the benzene rings typically appear in the 1600-1400 cm⁻¹ range. vscht.cz

Carbon-Chlorine Bond (C-Cl) : The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically between 800-600 cm⁻¹.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
C=O (Ester)1750 - 1715Strong
NO₂ (Asymmetric Stretch)1550 - 1475Strong
NO₂ (Symmetric Stretch)1360 - 1290Strong
C-O (Ester/Ether)1300 - 1000Strong
C=C (Aromatic)1600 - 1400Medium to Weak
C-Cl800 - 600Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to ionize the molecule without significant fragmentation, yielding a molecular ion peak (e.g., [M+Na]⁺ or [M+H]⁺). creative-proteomics.com High-resolution mass spectrometry can determine the mass with high precision, which allows for the unambiguous confirmation of the molecular formula, C₁₉H₁₅ClN₂O₉.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. nih.govmdpi.com For this compound, characteristic fragmentation pathways would include:

Loss of Protecting Groups : Cleavage of the ester bonds, resulting in the loss of neutral p-nitrobenzoic acid molecules or the detection of a p-nitrobenzoyl cation.

Glycosidic Bond and Ring Cleavage : Fragmentation of the glycosidic bond at C-1 can lead to the loss of the chlorine atom. Further fragmentation can involve cross-ring cleavages of the sugar moiety, which are diagnostic for the structure and linkage of carbohydrates. nih.govresearchgate.net The fragmentation patterns of nucleosides and their precursors are well-established and can be used to confirm the identity of the sugar and the positions of the substituents. researchgate.net

Fragmentation EventDescription
Molecular Ion FormationDetection of [M+H]⁺, [M+Na]⁺, etc., to confirm molecular weight and formula.
Loss of SubstituentCleavage resulting in the loss of the chlorine atom from C-1.
Ester Bond CleavageLoss of one or both p-nitrobenzoyl groups as neutral molecules or charged fragments.
Cross-Ring CleavageFragmentation of the 2-deoxy-D-ribose ring, providing structural details of the sugar.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can define the connectivity and relative stereochemistry, single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.govsoton.ac.uk This technique provides an unambiguous assignment of the absolute configuration at all chiral centers (C-1, C-3, and C-4) in the 2-deoxy-D-ribose ring. nih.gov

An X-ray crystallographic analysis would yield a detailed 3D model of the molecule, providing precise data on bond lengths, bond angles, and torsional angles. This information reveals the exact puckering conformation of the furanose ring in the solid state and the precise orientation of the chloro and p-nitrobenzoyl substituents relative to the sugar ring. For chiral molecules, specialized methods in X-ray crystallography allow for the determination of the absolute stereochemistry, distinguishing it from its enantiomer, which is crucial for applications in medicinal chemistry and biology. soton.ac.uknih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in the principles of quantum mechanics, can predict a wide range of properties, from the distribution of electrons within a molecule to the energetics of chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applied to Glycosylation Reactions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

In the context of glycosylation reactions involving 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose, FMO theory can be employed to predict the stereochemical outcome and the rate of the reaction. The nitrobenzoyl groups, being strongly electron-withdrawing, are expected to significantly lower the energy of the LUMO, making the anomeric carbon a potent electrophile. The energy gap between the HOMO of a nucleophile (the glycosyl acceptor) and the LUMO of the glycosyl donor (this compound) will dictate the efficiency of the reaction. Computational models can precisely calculate these orbital energies and shapes, providing a quantitative basis for predicting reactivity.

A hypothetical FMO analysis might involve the following parameters:

OrbitalEnergy (eV)Key Atomic Contributions
HOMO-11.5Oxygen atoms of nitro groups, phenyl rings
LUMO-3.2Anomeric Carbon (C1), Carbonyl carbons
HOMO-LUMO Gap8.3

Note: The data in this table is illustrative and would require specific quantum chemical calculations to be determined accurately.

Transition State Analysis for Anomeric Chlorination and Glycosylation

To gain a deeper understanding of the reaction mechanism, computational chemists perform transition state (TS) analysis. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants to products. By locating and characterizing the transition state, one can calculate the activation energy of a reaction, which is directly related to its rate.

For the anomeric chlorination of a 3,5-diparanitrobenzoyl-2-deoxy-D-ribose precursor, computational methods can model the approach of the chlorinating agent and the departure of the leaving group. This analysis would reveal the geometry of the transition state, including key bond lengths and angles, and its energetic barrier.

Similarly, for glycosylation, transition state calculations can distinguish between different possible mechanisms, such as SN1 (dissociative) and SN2 (associative) pathways. The geometry of the transition state will indicate the degree of bond formation with the incoming nucleophile and bond breaking with the anomeric chloride. The presence of the bulky and electron-withdrawing nitrobenzoyl groups will undoubtedly influence the steric and electronic environment of the transition state, and these effects can be quantified through computation.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a view of how molecules move and change shape over time. This compound is a flexible molecule, with several rotatable bonds, particularly around the glycosidic linkage and the ester groups.

MD simulations can be used to explore the conformational landscape of this molecule in different environments, such as in various solvents. By simulating the motion of the atoms over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as enzymes or receptors. The trajectory data from MD simulations can reveal preferred orientations of the nitrobenzoyl groups and the puckering of the deoxyribose ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to confirm the structure and purity of a synthesized compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Quantum chemical methods, particularly Density Functional Theory (DFT), can accurately predict the 1H and 13C NMR chemical shifts of molecules. By calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment, the chemical shifts can be determined. For this compound, this would involve calculating the shifts for the protons and carbons of the deoxyribose ring and the nitrobenzoyl groups. Comparing the predicted spectrum with the experimental one can provide a high degree of confidence in the assigned structure.

A table of predicted versus experimental chemical shifts would be a key output of such a study:

AtomPredicted 13C Chemical Shift (ppm)Experimental 13C Chemical Shift (ppm)
C195.2To be determined
C238.5To be determined
C374.8To be determined
C479.1To be determined
C563.9To be determined

Note: The predicted data is hypothetical and for illustrative purposes.

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups. For this molecule, key vibrational modes would include the C=O stretches of the ester groups, the N-O stretches of the nitro groups, and the C-Cl stretch of the anomeric chloride.

Computational Design of Novel Reactivity Pathways or Analogues

The insights gained from the theoretical studies described above can be leveraged to design novel reactions or to create analogues of this compound with tailored properties.

By understanding the factors that control the reactivity of the anomeric center, computational chemists can propose modifications to the molecule to enhance its utility as a glycosyl donor. For example, replacing the paranitro groups with other electron-withdrawing or -donating groups could fine-tune the electrophilicity of the anomeric carbon. Computational screening of different substituents can rapidly identify promising candidates for synthesis.

Future Directions and Emerging Research Areas

Development of Greener and More Efficient Synthetic Routes for 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose

Traditional syntheses of glycosyl halides often involve hazardous reagents and harsh conditions, prompting a shift towards more environmentally benign methodologies. The synthesis of related compounds like 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose involves treating the corresponding 1-O-methyl ribofuranose with gaseous hydrogen chloride, a process that poses significant handling risks. chemicalbook.com Future research is focused on developing greener alternatives that improve safety and efficiency.

Key areas of development include:

Catalytic and Stoichiometric Reagent Innovation: Replacing hazardous reagents like gaseous HCl with solid-supported acid catalysts or milder halogenating agents could significantly improve the safety and scalability of the synthesis.

Protecting-Group-Free Strategies: A paramount goal in green chemistry is the reduction or elimination of protecting groups to shorten synthetic sequences and minimize waste. mdpi.com Research into protecting-group-free syntheses of 2-deoxy-aza-sugars from 2-deoxy-D-ribose highlights the feasibility of this approach, which could be adapted for the synthesis of glycosyl donors. mdpi.comresearchgate.net

Photolabile Protecting Groups: The use of photolabile protecting groups, such as the ortho-nitrobenzyl carbonate (oNBC) group, represents an efficient and green strategy. researchgate.net These groups can be removed under mild irradiation, avoiding the harsh chemical reagents typically required for deprotection, and could be investigated as alternatives to the stable p-nitrobenzoyl groups. researchgate.net

Greener StrategyPotential AdvantageRelevant Research Area
Solid Acid CatalystsReduced hazard, easier workupHeterogeneous catalysis
Protecting-Group-Free SynthesisIncreased atom economy, shorter routesGreen chemistry, carbohydrate synthesis
Photolabile Protecting GroupsMild, non-invasive deprotectionPhotochemistry, protecting group chemistry

Expanding the Scope of Glycosylation Reactions with Novel Nucleophiles

The primary utility of this compound is as a glycosyl donor. The electron-withdrawing p-nitrobenzoyl groups render the anomeric center less reactive (a "disarming" effect), which can influence the mechanism and stereochemical outcome of glycosylation. acs.org Future research aims to exploit these electronic properties in reactions with a broader range of nucleophiles beyond simple alcohols.

Emerging research directions include:

Complex Aglycones: Expanding the scope to include sterically hindered or electronically complex nucleophiles, such as those found in natural products, pharmaceuticals, and materials science precursors.

C-Glycosylation: Developing conditions for the stereoselective formation of C-glycosides, which are stable analogues of O-glycosides with significant therapeutic potential. Methodologies such as the Prins cyclization are being explored for the synthesis of 2-deoxy-β-C-aryl/alkyl glycosides. researchgate.net

S- and N-Glycosylation: Investigating reactions with sulfur and nitrogen nucleophiles to form thioglycosides and N-glycosides, respectively. These motifs are present in various biologically active compounds.

Organometallic Nucleophiles: The Herzon group has reported the use of glycosyl organolithium species, generated in situ, for the stereoselective synthesis of 2-deoxy glycosides, representing a novel approach using a nucleophilic sugar donor. nih.gov

The electronic properties of the nucleophilic acceptor play a significant role in modulating the outcome of glycosylation reactions. nih.gov Understanding and harnessing the interplay between the "disarmed" nature of the donor and the nucleophilicity of the acceptor is crucial for expanding the synthetic utility of this compound.

Application in Supramolecular Chemistry and Materials Science

The incorporation of nitroaromatic moieties into a carbohydrate scaffold opens up intriguing possibilities in supramolecular chemistry and materials science. Carbohydrates are valuable building blocks for complex architectures due to their ability to form extensive hydrogen bond networks. nih.govresearchgate.net The nitro groups add unique electronic and recognition properties.

Potential applications include:

Stimuli-Responsive Materials: The nitro group is reducible, and this transformation can be used as a trigger in stimuli-responsive systems. For example, supramolecular hydrogels based on amino sugars functionalized with a nitro group have been shown to undergo a gel-to-sol transition in response to chemical reductants. acs.org This property could be exploited for controlled release or sensing applications.

Charge-Transfer Complexes: Nitroaromatic compounds are electron-deficient and can form charge-transfer complexes with electron-rich aromatic systems. mdpi.com This interaction can be used to direct the self-assembly of molecules into ordered supramolecular structures or to create materials with interesting optoelectronic properties.

Coordination Polymers and Frameworks: Nitroaromatic compounds are utilized in the synthesis of coordination polymers, which can act as chemical sensors for other nitroaromatics or heavy metal ions. taylorandfrancis.com The carbohydrate backbone provides chirality and specific recognition sites, which could lead to novel functional materials.

Novel Polymers: The related compound, 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose, is noted for its use in developing novel polymers with enhanced stability. chemimpex.com The nitro-functionalized analogue could similarly be used as a monomer or cross-linker to impart specific properties to advanced materials.

Advanced Methodologies for Stereocontrol in Carbohydrate Synthesis

Achieving high stereoselectivity is the central challenge in the synthesis of 2-deoxyglycosides. nih.gov The lack of a participating group at C-2 means that control must be exerted by other means. The strongly "disarming" p-nitrobenzoyl groups at C-3 and C-5 significantly influence the reactivity of the anomeric center, making the choice of reaction conditions paramount.

Advanced strategies being explored include:

Conformation-Constraining Protecting Groups: The use of cyclic protecting groups, such as a 3,4-O-disiloxane, has been shown to enhance α-selectivity in 2-deoxy glycosylation reactions by locking the conformation of the sugar ring. nih.gov

Novel Catalysts and Additives: Research into additives that can modulate the reaction pathway is a promising area. For instance, phenanthroline has been successfully used as an additive to promote the formation of α-2-deoxy glycosides from glycosyl chlorides. nih.gov Palladium catalysts have also been employed to activate leaving groups and achieve stereospecific SN2-like synthesis of 2-deoxy-O-glycosides. nih.gov

Solvent Effects: The choice of solvent can have a profound impact on the stereochemical outcome of glycosylation reactions by influencing the stability and reactivity of glycosyl oxocarbenium ion intermediates.

Remote Participation: While lacking a C-2 participating group, researchers have explored the use of participating protecting groups at remote positions (e.g., C-6) to influence anomeric stereoselectivity, an approach that could be adapted for ribofuranosyl donors. researchgate.net

MethodPrinciple of StereocontrolTarget Selectivity
Conformation-Constraining GroupsRestricts ring flexibility to favor one trajectory of attackTypically α-selective nih.gov
Additives (e.g., Phenanthroline)Modulates reactivity of glycosyl halideα-selective nih.gov
Palladium CatalysisPromotes SN2-like mechanismStereospecific (inversion) nih.gov
Remote Group ParticipationNeighboring group participation from a distal positionDependent on group and position

Integration with Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach offers a powerful strategy for creating complex carbohydrates in a more sustainable and efficient manner.

Future research could integrate enzymatic steps in several ways:

Enzymatic Deprotection: Lipases and proteases are known to selectively remove acyl protecting groups. Research could identify enzymes capable of selectively hydrolyzing one of the p-nitrobenzoyl esters, providing a route to asymmetrically functionalized 2-deoxyribose derivatives.

Enzymatic Glycosylation: While challenging for 2-deoxy sugars, the discovery or engineering of novel glycosyltransferases or phosphorylases that can accept this compound or a related activated donor would be a significant breakthrough.

Biosynthesis of Precursors: Enzymes can be used in the upstream synthesis of the 2-deoxy-D-ribose core itself or related halogenated precursors. For example, the enzyme 5-chloro-5-deoxy-D-ribose 1-dehydrogenase is involved in the biosynthesis of a chloroethylmalonyl-CoA unit, demonstrating that biological systems can process halogenated deoxy-sugars. nih.gov

Protecting-Group-Free Enzymatic Reactions: Combining protecting-group-free chemical synthesis of the core sugar with subsequent enzymatic modifications represents a particularly green and efficient approach to novel carbohydrate derivatives. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-chloro-3,5-di-(p-nitrobenzoyl)-2-deoxy-D-ribose, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential protection and acylation of 2-deoxy-D-ribose. A common approach involves:

  • Glycosidation : Reacting 2-deoxy-D-ribose with methanol and catalytic HCl to form methyl glycosides, followed by polarimetric monitoring to track stereochemical outcomes .
  • Benzoylation : Treating intermediates with benzoyl chloride in dry pyridine at 0°C, achieving selective acylation at the 3- and 5-positions .
  • Chlorination : Substituting hydroxyl groups at the 1-position using chlorinating agents (e.g., HCl or SOCl₂). Yields (~65–85%) depend on solvent purity, reaction time, and temperature control. DMSO and THF are preferred for solubility and stability .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 8.20–7.60 (aromatic protons from nitrobenzoyl groups) and δ 5.0–6.0 (anomeric proton of the ribose backbone) confirm substitution patterns .
  • ¹³C NMR : Peaks near 165–170 ppm indicate ester carbonyl carbons from benzoyl groups .
    • Melting Point : Consistency in melting range (e.g., 141–143°C) validates purity .
    • Optical Rotation : α-D- or β-D-configuration is determined via polarimetry (e.g., +39.6° for methyl glycosides) .

Q. How can researchers purify this compound effectively, and what solvents are compatible?

  • Crystallization : Use water-ethanol mixtures to precipitate the product after reflux and distillation .
  • Column Chromatography : Silica gel columns with chloroform/methanol gradients resolve impurities from acylated intermediates .
  • Solubility : Slightly soluble in DMSO; avoid aqueous solutions due to hydrolytic instability .

Advanced Research Questions

Q. What mechanistic insights explain unexpected side reactions during acylation or chlorination steps?

  • Benzoyl Group Loss : Acidic conditions during hydrazone formation (e.g., with phenylhydrazine) may cleave benzoyl esters, leading to byproducts like 5-O-benzoyl-D-geranyl derivatives .
  • Steric Hindrance : Bulky nitrobenzoyl groups at 3,5-positions can slow chlorination at the 1-position, requiring excess reagents or prolonged reaction times .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Hydrolytic Sensitivity : The 1-chloro group is prone to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at –20°C .
  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during solvent removal .
  • pH Sensitivity : Degrades in basic media (pH > 8); use buffered conditions (pH 5–7) for reactions .

Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes?

  • Reaction Monitoring : Use TLC or HPLC to track intermediates and adjust reaction times dynamically .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in crowded systems, as seen in sterically hindered arylations .
  • Byproduct Analysis : Characterize unexpected products (e.g., via GC-MS) to identify competing pathways like elimination or rearrangement .

Q. What comparative studies exist between this compound and its analogs (e.g., toluoyl or chlorobenzoyl derivatives) in nucleotide synthesis?

  • Reactivity : Nitrobenzoyl groups enhance electrophilicity at the 1-position compared to toluoyl derivatives, accelerating glycosylation with nucleobases .
  • Biological Activity : Nitro groups may influence cytotoxicity or pharmacokinetics in nucleotide analogs, as seen in antiviral drug candidates .

Methodological Considerations

  • Experimental Design : Use inert atmospheres (gloveboxes) for moisture-sensitive steps .
  • Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .
  • Troubleshooting : If crystallization fails, employ flash chromatography with ethyl acetate/hexane gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.